![molecular formula C12H15IN2O B182922 Piperazine, 1-(2-iodobenzoyl)-4-methyl- CAS No. 60787-03-3](/img/structure/B182922.png)
Piperazine, 1-(2-iodobenzoyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(2-iodobenzoyl)-4-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Piperazine, 1-(2-iodobenzoyl)-4-methyl- is not well understood. However, studies have suggested that the compound may act as an inhibitor of certain enzymes, particularly those involved in the biosynthesis of essential cellular components (4).
Biochemical and Physiological Effects
The biochemical and physiological effects of Piperazine, 1-(2-iodobenzoyl)-4-methyl- have not been extensively studied. However, studies have suggested that the compound may have potential anti-inflammatory and anti-cancer properties (5).
Advantages and Limitations for Lab Experiments
One of the significant advantages of Piperazine, 1-(2-iodobenzoyl)-4-methyl- is its ease of synthesis, which makes it readily available for use in various lab experiments. However, one of the significant limitations is its potential toxicity, which requires careful handling and disposal (6).
Future Directions
For research could include the development of new derivatives of the compound with improved biological activities and the investigation of its potential applications in the field of materials science (7).
Conclusion
In conclusion, Piperazine, 1-(2-iodobenzoyl)-4-methyl- is a chemical compound with significant potential applications in various fields. The compound's ease of synthesis and potential biological activities make it an exciting area of research for scientists in various disciplines. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Synthesis Methods
The synthesis of Piperazine, 1-(2-iodobenzoyl)-4-methyl- involves the reaction of 1-(2-iodobenzoyl)piperazine with methyl magnesium bromide. This reaction results in the formation of the desired compound with a yield of 70% (1).
Scientific Research Applications
Piperazine, 1-(2-iodobenzoyl)-4-methyl- has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as a building block in the synthesis of novel compounds with potential biological activities (2). The compound has also been studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases (3).
properties
IUPAC Name |
(2-iodophenyl)-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFGSSYCLILTIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388702 |
Source
|
Record name | Piperazine, 1-(2-iodobenzoyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1-(2-iodobenzoyl)-4-methyl- | |
CAS RN |
60787-03-3 |
Source
|
Record name | Piperazine, 1-(2-iodobenzoyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.